![molecular formula C14H12ClFO B3043299 3-Chloro-5-fluoro-4'-methylbenzhydrol CAS No. 842140-54-9](/img/structure/B3043299.png)
3-Chloro-5-fluoro-4'-methylbenzhydrol
Overview
Description
3-Chloro-5-fluoro-4’-methylbenzhydrol is a biochemical compound used for proteomics research . It has a molecular formula of C14H12ClFO and a molecular weight of 250.7 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluoro-4’-methylbenzhydrol consists of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
3-Chloro-5-fluoro-4’-methylbenzhydrol has a molecular weight of 250.7 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results. These properties can typically be found in chemical databases or safety data sheets.Scientific Research Applications
Synthesis and Chemical Applications
- Hydrogenation Studies : 3-Chloro-4-fluoro aniline, a derivative, can be synthesized from related compounds using catalysts like Pt-Cu-S/C, showcasing high catalytic activity and selectivity in hydrogenation processes (Liang Wen-xia, 2014).
- Building Block for Heterocyclic Synthesis : Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid are valuable in synthesizing various nitrogenous heterocycles, crucial in drug discovery (Soňa Křupková et al., 2013).
- Intermediate in Herbicide Synthesis : Its derivatives serve as intermediates for synthesizing herbicides, indicating its role in agricultural chemistry (Zhou Yu, 2002).
Analytical and Material Science Applications
- Chiral Stationary Phases in Chromatography : Derivatives like 3-Fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates are used in chromatography for chiral separation, essential in pharmaceutical analysis (B. Chankvetadze et al., 1997).
Mechanism of Action
Future Directions
The future directions of research involving 3-Chloro-5-fluoro-4’-methylbenzhydrol are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein function, interactions, or structure. The specific directions would depend on the research questions being investigated.
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(4-methylphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8,14,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAMXCSEFMHYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221404 | |
Record name | 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4'-methylbenzhydrol | |
CAS RN |
842140-54-9 | |
Record name | 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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